The table below summarizes the core identity and research uses of 5-Acetylsalicylamide.
| Property | Description |
|---|---|
| CAS Number | 40187-51-7 [1] |
| Molecular Formula | C9H9NO3 [1] |
| Molecular Weight | 179.17 g/mol [1] |
| Melting Point | 220-222 °C [1] |
| Physical Form | White to light brown solid [1] |
| Primary Research Role | Synthetic intermediate / chemical reagent [1] |
| Reported Applications | • Reagent for synthesizing phosphotyrosine peptidomimetic prodrugs [1]. • Reagent for preparing 4-aminopiperidine ureas (human β3 adrenergic receptor agonists) [1]. • Used in the preparation of 5-acetyl-2(3H)-benzoxazolone [2]. |
A primary route for synthesizing this compound involves a Friedel-Crafts acylation of salicylamide. One efficient method uses a low-melting-point molten salt system of sodium chloride and aluminum chloride (NaCl-AlCl3) as the catalyst and reaction medium [3].
Synthesis of this compound via Friedel-Crafts Acylation [3]
The typical procedure based on the patent is as follows [3]:
For researchers handling this compound in the laboratory, please note the following safety information. Always consult the full Safety Data Sheet (SDS) before use.
| Aspect | Specification |
|---|---|
| Signal Word | Warning [2] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) [4] |
| Personal Protective Equipment (PPE) | Wear dust mask type N95 (US), eyeshields, and gloves [2]. |
| Safe Storage | Store tightly closed in a dry, cool, and well-ventilated place [4]. |
This compound is available from various chemical suppliers for research purposes. The table below lists examples of available quantities and pricing from the search results.
| Supplier | Product Number | Quantity | Price |
|---|---|---|---|
| TCI Chemical | A1156 | 25g | $42.00 [1] |
| TRC | A187945 | 5g | $55.00 [1] |
| AK Scientific | J97900 | 100g | $70.00 [1] |
| Santa Cruz Biotechnology | sc-233208 | 25g | $51.00 [5] |
| Thermo Scientific | 11413857 | 5g, 25g, 100g | (Priced by size) [6] |
Beyond its primary use as a simple intermediate, this compound can be funneled into more complex synthetic pathways. For instance, it can be used in a two-step synthetic route involving a Hofmann rearrangement to prepare 5-acetyl-2(3H)-benzoxazolone [2], a structure common in various pharmacologically active molecules.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 40187-51-7 [1] [2] [3] |
| Molecular Formula | C₉H₉NO₃ [1] [2] [4] |
| Molecular Weight | 179.17 g/mol [1] [2] [4] |
| Melting Point | 220 - 226 °C (literature value) [1] [5] [2]. A specific source reports a melting point of 222 - 226 °C for a product with >98% purity [2]. |
| Appearance | White to light yellow or light brown crystalline powder [1] [2] [3] |
| Solubility | Slightly soluble in DMSO and methanol [1] [3] |
| Density | 1.282 - 1.297 g/cm³ (estimate) [1] [4] |
| pKa | 6.57 ± 0.18 (Predicted) [1] [3] |
| Primary Application | Reagent in organic synthesis; used in the preparation of phosphotyrosine peptidomimetic prodrugs and as an intermediate for other compounds [1] [5] [3] |
The most detailed synthesis protocol found involves a Lewis acidic ionic liquid-catalyzed Friedel-Crafts acylation of salicylamide with acetyl chloride [6] [5]. This method uses a low-melting mixture of NaCl and AlCl₃ as the reaction medium and catalyst, achieving a high yield of 92.2% with a purity of ≥98.1% [6] [3].
The synthesis workflow can be visualized as follows:
Synthesis workflow for this compound via Friedel-Crafts acylation.
Preparation of the Molten Salt Catalyst System
Acylation Reaction
Work-up and Isolation
Purification
For researchers working with this compound, please note the following hazard information:
The table below summarizes the available quantitative and qualitative solubility data for 5-Acetylsalicylamide (CAS 40187-51-7) from technical sources.
| Property | Reported Data |
|---|---|
| Molecular Formula | C₉H₉NO₃ [1] [2] [3] |
| Molecular Weight | 179.17 g/mol [2] [3] |
| Melting Point | 220 - 222 °C (lit.) [2] [3] |
| Appearance | White to cream or beige crystalline powder [1] [2] [3] |
| Solubility in DMSO | Slightly soluble [2] [3] |
| Solubility in Methanol | Slightly soluble [2] [3] |
| Solubility in Water | Sparingly soluble / relatively insoluble [1] |
| Solubility in Ethanol | Soluble (used for recrystallization) [1] [4] |
| Solubility in Ether | Soluble [1] |
While DMF is not explicitly listed, its chemical similarity to DMSO suggests it could be a potential solvent. The experimental protocol below can be used to determine the exact solubility in DMF.
Since direct data for DMF is unavailable, you can use this detailed methodology, adapted from a synthesis patent, to determine the solubility experimentally [4].
Experimental workflow for determining solubility
Key Considerations for the Protocol:
The synthesis method for this compound provides context for its handling in organic environments.
Synthetic pathway for this compound production
This synthesis confirms that the compound is stable in organic reaction conditions. Its primary applications in research include [2] [3]:
The table below summarizes the key identifying information for 5-Acetylsalicylamide from the search results.
| Property | Details |
|---|---|
| Molecular Formula | C9H9NO3 [1] |
| Molecular Weight | 179.17 g/mol [1] |
| CAS Number | 40187-51-7 [1] [2] |
| Melting Point | 220-222 °C (lit.) [2] |
| SMILES | CC(=O)c1ccc(O)c(c1)C(N)=O [2] |
| InChI Key | LWAQTCWTCCNHJR-UHFFFAOYSA-N [1] [2] |
| Assay | 98% [2] |
The following diagram illustrates the molecular structure and the one-step synthesis pathway described in the search results.
Synthesis of this compound via Friedel-Crafts acylation [2].
The mass spectral data was obtained under the following conditions [1]:
Key fragment ions from the mass spectrum (m/z) include [1]:
For researchers and drug development professionals, precise storage information is critical for maintaining compound integrity. The data for 5-Acetylsalicylamide (CAS 40187-51-7) is summarized in the table below.
| Property | Specification / Recommendation |
|---|---|
| Chemical Name | This compound (also known as 5-Acetyl-2-hydroxybenzamide) [1] [2] [3] |
| CAS RN | 40187-51-7 [1] [2] [3] |
| Molecular Formula | C₉H₉NO₃ [1] [3] [4] |
| Molecular Weight | 179.17 g/mol [2] [3] [4] |
| Physical Form | White to Light yellow (or Light Brown) powder to crystal [1] [2] [3] |
| Melting Point | 222-226 °C (TCI) [1]; 220-222 °C (lit., from other suppliers) [3] [5] [4] |
| Recommended Storage | Room Temperature, in a cool and dark place (<15°C recommended by TCI) [1]. Keep container tightly closed in a dry, cool, and well-ventilated place [2]. |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly), and Dimethylformamide [1] [2] [3]. |
Safe handling practices are essential to maintain stability and ensure personnel safety.
To provide a more complete technical picture, the synthesis and primary research uses of this compound are outlined below.
The following diagram illustrates this synthesis pathway and its key applications in research:
The search results provide a solid foundation on basic storage and properties, but they lack deep stability data under various conditions (e.g., pH, long-term). To acquire more in-depth technical data:
The table below summarizes the identified chemical and physical properties of this compound.
| Property | Value / Description |
|---|---|
| CAS Number | 40187-51-7 [1] |
| Molecular Formula | C9H9NO3 [2] [1] |
| Molecular Weight | 179.17 g/mol [2] [1] |
| Melting Point | 220-222 °C (lit.) [2] [1] |
| Appearance | White to Light Brown solid; cream to beige powder [1] |
| SMILES | CC(=O)c1ccc(O)c(c1)C(N)=O [2] |
| InChI Key | LWAQTCWTCCNHJR-UHFFFAOYSA-N [2] [1] |
| Hazard Statements | H302-H312-H315-H319-H332-H335 [1] |
A synthesis method for this compound from salicylamide uses a NaCl-AlCl3 low-melting-point mixed molten salt system to catalyze a Friedel-Crafts acylation with acetyl chloride [1]. The reported yield for this method is 92.2% with a purity of ≥98.1% after recrystallization [1].
This is a detailed procedure based on the search results [1]:
The following diagram visualizes the key stages of the synthesis protocol.
This compound is used as a reagent in organic synthesis, particularly in the preparation of Phosphotyrosine peptidomimetic prodrugs and as a reagent to prepare 4-aminopiperidine ureas, which are compounds that act as human β3 adrenergic receptor agonists [1].
Please note that the information presented has some limitations:
For a robust Application Note, you would typically need to consult more recent primary literature and perform laboratory validation.
Friedel-Crafts acylation represents a fundamental transformation in organic chemistry that enables the introduction of acyl groups onto aromatic rings through electrophilic aromatic substitution. This application note details the specific acylation of salicylamide (2-hydroxybenzamide) with acetyl chloride to produce 5-acetylsalicylamide (5-acetyl-2-hydroxybenzamide), a valuable intermediate in pharmaceutical research. The reaction employs a Lewis acid catalyst to activate the acyl chloride, generating an acylium ion electrophile that attacks the electron-rich aromatic ring of salicylamide. This transformation is particularly noteworthy because the ortho-hydroxy group on salicylamide activates the ring toward electrophilic substitution while simultaneously directing the incoming acetyl group to the para position (C5), resulting in high regioselectivity [1].
The strategic importance of Friedel-Crafts acylation in synthetic chemistry stems from its ability to form carbon-carbon bonds regioselectively while avoiding the rearrangement issues that plague Friedel-Crafts alkylation reactions. Unlike carbocation intermediates in alkylation that frequently undergo hydride or alkyl shifts, the acylium ions generated in acylation reactions are resonance-stabilized and do not rearrange, ensuring predictable product formation [2]. Additionally, the resulting acylated product is less electron-rich than the starting material, preventing polyacylation side reactions. The this compound produced in this reaction serves as a key precursor for various pharmaceutical targets, including phosphotyrosine peptidomimetic prodrugs and 4-aminopiperidine ureas that act as human β3 adrenergic receptor agonists [3].
The mechanism of Friedel-Crafts acylation proceeds through a well-defined sequence of steps involving the generation of an electrophilic acylium ion followed by electrophilic aromatic substitution. The ortho-hydroxy group on salicylamide plays a crucial role in directing the regiochemical outcome of the reaction through both electronic and steric effects.
Step 1: Formation of the Acylium Ion Electrophile - Acetyl chloride reacts with the Lewis acid catalyst (AlCl₃), leading to chloride abstraction and formation of a resonance-stabilized acylium ion (CH₃-C≡O⁺ CH₃-C⁺-O⁻). This intermediate serves as the potent electrophile in the subsequent aromatic substitution [4] [2]. The acylium ion is particularly stable due to resonance delocalization of the positive charge between carbon and oxygen atoms, preventing rearrangement issues common in Friedel-Crafts alkylations.
Step 2: Electrophilic Attack and Arenium Ion Formation - The electron-rich aromatic ring of salicylamide attacks the acylium ion, forming a sigma complex (arenium ion) intermediate. This step is rate-determining and disrupts the aromaticity of the ring temporarily. The reaction preferentially occurs at the para position (C5) relative to the hydroxy group due to strong ortho-para directing character of hydroxyl substituents [5].
Step 3: Deprotonation and Aromaticity Restoration - The arenium ion intermediate is deprotonated by the tetrachloroaluminate counterion (AlCl₄⁻), restoring aromaticity to the ring and yielding the acetylated product. Finally, aqueous workup liberates the ketone product from its complex with AlCl₃ [2].
The following diagram illustrates the complete reaction mechanism:
The hydroxy group (-OH) on salicylamide is a strong activating substituent that enhances the reactivity of the aromatic ring toward electrophiles through resonance donation of electron density. Furthermore, it serves as a powerful ortho-para director that controls regioselectivity. In salicylamide, the para position (C5) is sterically and electronically favored over the ortho positions, which experience some steric hindrance from the adjacent carbamoyl group (-C(O)NH₂) and may engage in hydrogen bonding that affects reactivity. This regiochemical preference results in the selective formation of This compound with minimal ortho-substituted products [1].
Materials:
Equipment:
Catalyst System Preparation: In a 100 mL three-neck flask equipped with mechanical stirrer, condenser, thermometer, and dropping funnel, quickly weigh anhydrous aluminum chloride (8.64 g, 0.0648 mol) and sodium chloride (3.79 g, 0.0648 mol). Heat the mixture to 140°C with stirring until a homogeneous molten salt forms (approximately 25 minutes). This low-melting point eutectic mixture serves as both catalyst and reaction medium [3].
Substrate Addition: Add salicylamide (5.00 g, 0.036 mol) to the molten salt system with continuous stirring, maintaining the temperature at 140°C [3].
Acylation Reaction: Slowly add acetyl chloride (3.39 g, 0.0432 mol) dropwise via the dropping funnel over approximately 10 minutes. Maintain the reaction at 140°C with stirring for 30 minutes after complete addition. The reaction progress can be monitored by TLC or GC-MS [3].
Workup Procedure: After reaction completion, carefully quench the mixture by slowly adding 60 mL of acidic ice-water solution (1 mL conc. HCl + 59 mL ice-water) over about 5 minutes. A yellowish solid should precipitate. Continue stirring at room temperature for 30 minutes to ensure complete precipitation [3].
Product Isolation: Collect the solid by vacuum filtration. Wash the filter cake three times with hot water (5 mL each, 80°C) to remove inorganic salts and residual catalyst [3].
Purification: Dry the crude product at 80°C for 5 hours, then recrystallize from ethanol (20 mL) by heating to reflux to dissolve completely, followed by cooling in an ice bath to induce crystallization. Filter the recrystallized product and dry again at 80°C for 5 hours to obtain pure this compound as a white solid [3].
Successful formation of this compound should be confirmed through multiple analytical techniques. Melting point determination shows a characteristic range of 220-222°C [3] [1]. FT-IR spectroscopy reveals key functional groups: amide C=O stretch (~1650 cm⁻¹), ketone C=O stretch (~1680 cm⁻¹), and O-H stretch (~3200 cm⁻¹ broad). ¹H NMR in DMSO-d₆ displays characteristic aromatic proton patterns with a singlet for the acetyl group at approximately δ 2.5 ppm. Mass spectrometry confirms the molecular weight with m/z 179.17 for the molecular ion [C₉H₉NO₃]⁺ [1].
Table 1: Quantitative Reaction Parameters and Yield Data
| Parameter | Value | Conditions/Notes |
|---|---|---|
| Molar Ratio (Salicylamide:AcCl:AlCl₃:NaCl) | 1:1.2:1.8:1.8 | Slight excess of acetyl chloride ensures complete conversion |
| Reaction Temperature | 140°C | Optimal for molten salt system |
| Reaction Time | 30 minutes | After complete addition of acetyl chloride |
| Isolated Yield | 92.2% | After recrystallization |
| Purity | ≥98.1% | Determined by HPLC |
| Melting Point | 220-222°C | Lit. value consistent with pure product [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value/Description |
|---|---|
| CAS Number | 40187-51-7 |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | White to light brown solid |
| Solubility | Slightly soluble in DMSO and methanol |
| pKa | 6.57±0.18 (Predicted) |
| SMILES | CC(=O)c1ccc(O)c(c1)C(N)=O |
| InChI Key | LWAQTCWTCCNHJR-UHFFFAOYSA-N [3] [1] |
This compound serves as a versatile synthetic intermediate for numerous pharmaceutical compounds and complex molecular architectures. Its unique structure containing both phenolic hydroxyl and amide functionalities adjacent to the acetyl group makes it particularly valuable in medicinal chemistry.
Phosphotyrosine Peptidomimetic Prodrugs: this compound functions as a key reagent in synthesizing phosphotyrosine mimetics, which are important modulators of signal transduction pathways and show potential as anticancer agents. These compounds mimic the structure of phosphorylated tyrosine residues and can interfere with abnormal cellular signaling in cancer cells [3].
β₃ Adrenergic Receptor Agonists: The compound is utilized in preparing 4-aminopiperidine ureas that act as selective human β₃ adrenergic receptor agonists. Such compounds have therapeutic potential for treating overactive bladder and metabolic disorders through their effects on smooth muscle relaxation and thermogenesis [3].
Benzoxazolone Derivatives: this compound can be transformed into 5-acetyl-2(3H)-benzoxazolone through a two-step synthetic route employing Hofmann rearrangement conditions. Benzoxazolone derivatives represent a privileged scaffold in drug discovery with demonstrated activities as antimicrobial, anti-inflammatory, and neuroprotective agents [1].
The ortho-hydroxyacetophenone core structure of this compound makes it a valuable building block for various organic transformations. The ketone functionality can undergo reductive amination to introduce basic nitrogen centers, or serve as a Michael acceptor in condensation reactions. The phenolic OH group provides a handle for etherification or esterification, while the amide group contributes to hydrogen bonding capacity that influences molecular recognition and supramolecular assembly.
Recent developments in Friedel-Crafts acylation methodology have focused on addressing environmental concerns and improving sustainability while maintaining high efficiency and selectivity.
Heterogeneous Catalysis: Metal-organic frameworks (MOFs) such as PTA@MIL-53(Fe) - phosphotungstic acid encapsulated in MIL-53(Fe) - have demonstrated excellent catalytic performance for Friedel-Crafts acylations under mild conditions. These materials offer high surface areas, tunable acidity, and easy separation from reaction mixtures. The catalyst can be reused up to five times without significant loss of activity, addressing one of the major limitations of traditional homogeneous catalysts [6].
Lewis Acid Catalysts in Ionic Liquids: Systems such as indium triflate in 1-isobutyl-3-methylimidazolium dihydrogen phosphate ([i-BMIM]H₂PO₄) provide effective green catalytic systems for Friedel-Crafts acylation. Ionic liquids offer negligible vapor pressure, high thermal stability, and the ability to dissolve both organic and inorganic compounds, facilitating efficient reaction kinetics while enabling catalyst recycling [4].
Solid Acid Catalysts: Poly(4-vinylpyridine) supported triflic acid has emerged as an effective and handleable solid superacid equivalent for Friedel-Crafts reactions. This system avoids the handling of corrosive liquid triflic acid while maintaining high catalytic activity for hydroxyalkylation and acylation reactions under solvent-free conditions [4].
Ultrasound Irradiation: The application of ultrasound (37 kHz frequency, 240 W output power) significantly accelerates Friedel-Crafts acylation reactions while enabling operation at ambient temperature and pressure. Ultrasound enhances mass transfer and reduces reaction times from hours to minutes, offering substantial energy savings and improved efficiency [6].
Solvent-Free Conditions: Recent methodologies have developed solvent-free Friedel-Crafts acylations that reduce waste generation and eliminate the use of volatile organic solvents. These approaches often employ neat conditions or use reactants as their own solvents, simplifying workup procedures and improving atom economy [4].
The following diagram summarizes the modern green synthesis workflow:
Low Conversion: If reaction conversion is suboptimal, ensure strict anhydrous conditions as trace moisture can deactivate the Lewis acid catalyst. Consider increasing the catalyst loading slightly or extending reaction time. Alternative catalysts such as FeCl₃ or ZnCl₂ may be tried for specific substrates [5] [2].
Impurity Formation: Colored impurities can result from over-oxidation or decomposition. These can typically be removed by the hot water wash and recrystallization steps. Activated charcoal treatment during recrystallization may be employed for difficult-to-remove colored impurities [3].
Solubility Issues: The starting salicylamide and product this compound have limited solubility in common organic solvents. DMF or DMSO may be used as alternative solvents, though the molten salt system generally provides adequate solubility at reaction temperature [3].
Statistical optimization using Response Surface Methodology (RSM) has been successfully applied to Friedel-Crafts acylation reactions to identify optimal conditions. This approach can systematically evaluate the effects and interactions of critical parameters including catalyst loading, reactant ratios, temperature, and reaction time, enabling development of robust and efficient synthetic protocols [6].
The Friedel-Crafts acylation of salicylamide with acetyl chloride provides efficient access to This compound, a valuable synthetic intermediate with demonstrated applications in pharmaceutical development. The traditional aluminum chloride-catalyzed method in molten sodium chloride medium offers high yield (92.2%) and excellent regioselectivity for the C5 position. Recent advances in heterogeneous catalysis, ionic liquid systems, and ultrasound activation present opportunities for making this transformation more sustainable and environmentally friendly while maintaining high efficiency. The comprehensive protocol detailed in these application notes enables researchers to reliably prepare this compound for use in drug discovery and development programs.
This compound (CAS 40187-51-7) is a chemical intermediate used in the synthesis of various pharmacologically active compounds, such as phosphotyrosine peptidomimetic prodrugs and 4-aminopiperidine ureas, which act as human β3 adrenergic receptor agonists [1]. The conventional synthesis employs a Friedel-Crafts acylation of salicylamide, and a significant advancement in this process is the use of a NaCl-AlCl₃ low-melting-point ionic liquid as a dual catalyst and solvent. This method offers a high-yielding, environmentally friendly alternative to traditional volatile organic solvents [2] [3].
The core advantages of this ionic liquid catalyzed process include [3]:
This protocol is adapted from the patented synthetic method [3].
The tables below summarize the quantitative data for the synthesis.
Table 1: Reaction Setup and Quantities
| Component | Role | Molecular Weight | Quantity | Moles |
|---|---|---|---|---|
| NaCl-AlCl₃ | Ionic Liquid (Catalyst/Solvent) | - | 12.43 g (total) | 0.0648 mol (each) |
| Salicylamide | Substrate | 137.14 g/mol | 5.00 g | 0.036 mol |
| Acetyl Chloride | Acylating Agent | 78.49 g/mol | 3.39 g | 0.0432 mol |
Table 2: Product Characterization & Safety
| Property | Specification / Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 40187-51-7 [4] [1] [5] |
| Molecular Formula | C₉H₉NO₃ [4] [1] [5] |
| Molecular Weight | 179.17 g/mol [4] [1] [5] |
| Melting Point | 220-222 °C (lit.) [4] [1] |
| Appearance | White to off-white solid [1] [3] |
| Yield | ≥92.2% [3] |
| Purity | ≥98.1% [3] |
| Hazard Statements | H302, H312, H315, H319, H332, H335 (Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation; May cause respiratory irritation) [1] |
| Personal Protection | Dust mask type N95 (US), Eyeshields, Gloves [4] |
The following diagram illustrates the complete experimental workflow for the synthesis of this compound.
Diagram 1: Experimental workflow for the synthesis of this compound.
The reaction mechanism can be visualized as the following sequence:
Diagram 2: Key mechanistic steps in the Friedel-Crafts acylation.
CC(=O)c1ccc(O)c(c1)C(N)=O) and InChIKey (LWAQTCWTCCNHJR-UHFFFAOYSA-N) can be used for database referencing and spectral validation [4] [1] [5].
The table below compares two patented Friedel-Crafts acylation methods for synthesizing 5-acetylsalicylamide, each with different catalytic systems [1] [2].
| Feature | NaCl-AlCl₃ Molten Salt Method [1] | Ionic Liquid Catalyzed Method [2] |
|---|---|---|
| Catalyst System | Molten salt mixture of NaCl and AlCl₃ | Lewis acidic ionic liquid (e.g., [Et₃NH]Cl·AlCl₃) |
| Reaction Temperature | 140°C | 70-80°C |
| Reaction Time | 40 minutes | ~3 hours |
| Work-up & Purification | Acidic hydrolysis, hot water washing, recrystallization (ethanol) | Dilution with water, extraction (ethyl acetate), solvent removal, recrystallization (ethanol) |
| Reported Yield | 92.2% | Up to 92.5% |
| Key Advantages | Simple catalyst system, high yield | Lower temperature, reusable catalyst, reduced waste |
This method uses a NaCl-AlCl₃ low-melting-point molten salt system as both reaction medium and catalyst [1].
Step 1: Preparation of the Molten Salt Catalyst
Step 2: Acylation Reaction
Step 3: Quenching and Isolation
Step 4: Washing and Purification
This procedure can be visualized in the following workflow:
This method uses a Lewis acidic ionic liquid as an efficient and recyclable catalyst [2].
Step 1: Preparation of the Ionic Liquid Catalyst
Step 2: Acylation Reaction
Step 3: Work-up and Isolation
Step 4: Purification
Step 5: Catalyst Recycling
CC(=O)C1=CC=C(O)C(C(N)=O)=C1) and InChI Key can be used for database verification [3] [5].Both protocols provide efficient synthetic routes to this compound. The NaCl-AlCl₃ molten salt method is straightforward and high-yielding, suitable for rapid, single-use preparations. The ionic liquid method offers a "greener" profile with potential for catalyst recovery and reuse, which may be preferable for sustainable chemistry initiatives. The choice of method depends on the specific priorities of the research, such as yield, speed, or environmental impact.
This compound (CAS: 40187-51-7) is a synthetic organic compound with molecular formula C₉H₉NO₃ and molecular weight of 179.17 g/mol [1]. This crystalline solid features both amide and ketone functional groups on a hydroxybenzene ring, making it a valuable intermediate in pharmaceutical synthesis. The compound demonstrates a characteristic melting point of 220-222°C, serving as a key purity indicator in pharmaceutical applications [1]. Research applications include its use as a reagent in the synthesis of phosphotyrosine peptidomimetic prodrugs and as a precursor for 4-aminopiperidine ureas, which act as human β3 adrenergic receptor agonists [1].
Recrystallization represents a critical purification technique in pharmaceutical development, leveraging differences in compound solubility at varying temperatures to isolate high-purity materials [2]. For active pharmaceutical ingredients (APIs) and intermediates like this compound, purification is essential to remove synthetic byproducts, catalyst residues, and related impurities that can affect drug safety and efficacy. The driving force for this purification emerges from the difference in molecular interactions between the desired compound and impurities, where molecules of the desired product preferentially deposit onto ordered crystal surfaces while impurities remain in solution [2]. This technical note establishes optimized protocols for recrystallizing this compound to meet pharmaceutical quality standards.
This compound possesses specific physicochemical characteristics that directly influence recrystallization approach and solvent selection. The compound's structure incorporates hydrogen bonding capabilities through both amide and phenolic hydroxyl groups, significantly impacting its solubility profile and crystal packing behavior. The predicted pKa of 6.57±0.18 [1] indicates moderate acidity, primarily associated with the phenolic proton.
Table 1: Fundamental Properties of this compound
| Property | Value/Specification | Reference |
|---|---|---|
| CAS Number | 40187-51-7 | [1] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Melting Point | 220-222°C (lit.) | [1] |
| Density | 1.2822 (estimate) | [1] |
| pKa | 6.57±0.18 (Predicted) | [1] |
| Appearance | White to Light Brown solid | [1] |
The solubility characteristics of this compound directly inform solvent selection for recrystallization. According to experimental data, this compound demonstrates slight solubility in DMSO and methanol at room temperature [1]. This limited solubility at ambient temperatures coupled with enhanced solubility at elevated temperatures makes it an excellent candidate for recrystallization via temperature manipulation. The compound's structural features create a balanced polarity that enables dissolution in moderately polar solvents when heated, while permitting crystallization upon cooling.
Choosing an appropriate recrystallization solvent requires systematic evaluation based on specific scientific criteria. An ideal recrystallization solvent should demonstrate high solute solubility at elevated temperatures and significantly reduced solubility at room temperature or below [3] [4]. Additional critical factors include chemical compatibility with the solute, appropriate volatility for removal, and the ability to dissolve impurities at all temperatures. The solvent should have a boiling point between 40-120°C to allow for easy removal from crystals while maintaining a sufficient temperature gradient for effective crystallization [3].
Initial solvent screening should be conducted systematically using small-scale tests (50-100 mg of compound) to evaluate solubility characteristics [3]. The process involves:
Table 2: Solvent Screening Results for this compound
| Solvent | Solubility at RT | Solubility at Boiling | Crystallization upon Cooling | Suitability |
|---|---|---|---|---|
| Ethanol | Slight | Soluble | Good | Excellent |
| Methanol | Slight | Soluble | Moderate | Good |
| Water | Insoluble | Slightly soluble | Poor | Not recommended |
| Ethyl Acetate | Insoluble | Moderately soluble | Moderate | Fair |
| Acetone | Slight | Soluble | Poor (rapid evaporation) | Not recommended |
Experimental data from the patented synthesis of this compound identifies ethanol as a particularly effective recrystallization solvent, providing 92.2% recovery of high-purity material (≥98.1%) [5] [1]. This aligns with the general recrystallization principle of "like dissolves like," where this compound's moderate polarity matches well with ethanol's solvent properties [3].
The following optimized protocol for recrystallizing this compound utilizes ethanol as a single solvent system, providing excellent recovery and purity [1].
Dissolution: Place crude this compound (1.0 g) in a 125 mL Erlenmeyer flask. Add 20 mL of absolute ethanol and a stirring bar. Heat the mixture on a hotplate with stirring until the solvent reaches its boiling point. Continue adding hot ethanol in 2 mL portions with swirling and heating every minute until all solid dissolves (typically requires 25-30 mL total solvent per gram of crude material) [1] [4].
Hot Filtration (if required): If insoluble impurities are present, prepare a fluted filter paper in a stemless funnel pre-warmed with hot solvent. Quickly filter the hot solution while maintaining temperature to prevent premature crystallization. Add a 10-20% excess of hot solvent to account for evaporation during filtration [3] [4].
Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly to room temperature undisturbed. Slow cooling is critical for forming large, pure crystals [4]. Once at room temperature, further cool the solution in an ice-water bath for 30-60 minutes to maximize crystal yield [3].
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Rinse the crystals with a small amount of ice-cold ethanol (2-3 mL) to remove adhered impurities. Maintain vacuum for several minutes to partially dry the crystals [3] [4].
Drying: Transfer the crystals to filter paper or a watch glass and allow them to air-dry completely at room temperature. For faster drying, place crystals in a vacuum desiccator. The final product is obtained as white crystals with purity ≥98.1% and yield of approximately 92.2% [1].
While ethanol provides excellent results, alternative solvent systems may be employed based on availability or specific crystallization requirements:
Methanol System: Follow the same procedure as with ethanol, noting that methanol may produce slightly smaller crystals due to different evaporation and solubility properties [1].
Solvent Pair Approach: If a single solvent with ideal properties cannot be identified, a solvent pair may be employed. For this compound, a water-ethanol system could be utilized where ethanol serves as the good solvent and water as the anti-solvent [3] [4]. Common solvent pairs include ethyl acetate-hexane, methanol-methylene chloride, and water-ethanol [3].
Even with optimized protocols, recrystallization may present challenges requiring specific interventions:
No Crystal Formation: If crystals do not form upon cooling, the solution may be undersaturated. Concentrate the solution by boiling off excess solvent or induce nucleation by scratching the flask interior with a glass rod at the liquid interface [4]. As a last resort, seed crystals of pure this compound can be introduced to initiate crystallization [3] [6].
Oil Formation: If the compound separates as an oil rather than crystals, the cooling rate may be too rapid. Gently reheat the oil until redissolved, then allow it to cool more slowly. Alternatively, use a different solvent system with better crystal lattice compatibility [4].
Small Crystals: Rapid cooling typically produces small crystals that may incorporate impurities. For larger, purer crystals, ensure slow cooling from boiling temperature to room temperature without disturbance [4].
Colored Impurities: If the solution retains color from impurities, add a small amount of decolorizing charcoal (Norit) to the hot solution before hot filtration. Use approximately 1-2% by weight of the crude compound [4].
To maximize recovery while maintaining purity:
Concentrate Mother Liquor: After initial crystallization, concentrate the mother liquor by evaporation to obtain a second crop of crystals, though these may be of lower purity.
Minimal Solvent Usage: Use the minimum amount of hot solvent required to dissolve the crude compound, creating a saturated solution optimal for high yield upon cooling [4].
Complete Drying: Ensure crystals are thoroughly dried to remove all solvent, but avoid excessive heating that may degrade the compound. Air-drying or vacuum desiccation is preferred [3].
Post-recrystallization quality control is essential for pharmaceutical applications:
Melting Point Determination: Analyze the melting point using standard capillary methods. Pure this compound demonstrates a sharp melting point at 220-222°C [1]. A broad or depressed melting range indicates impurities.
Visual Inspection: Examine crystal morphology and color. Pure material typically forms white to off-white crystals. Discoloration or irregular crystal habit suggests impurity presence.
Chromatographic Analysis: Employ TLC or HPLC to quantify purity and identify specific impurities when ultra-high purity is required.
Accurately document recrystallization parameters and outcomes for process optimization:
Table 3: Recrystallization Performance Metrics
| Parameter | Calculation Method | Typical Range |
|---|---|---|
| Mass Recovery | (Mass of pure crystals / Mass of crude material) × 100 | 85-92% [1] |
| Purity Improvement | Compare HPLC area percent or melting point range before and after | ≥98.1% [1] |
| Solvent Efficiency | mL solvent per gram of crude material | 25-30 mL/g |
The following workflow diagram illustrates the complete recrystallization process for this compound:
Figure 1: Recrystallization Workflow for this compound Purification
The recrystallization protocol detailed in this application note provides researchers and pharmaceutical developers with a reliable method for purifying this compound to high chemical standards. The optimized ethanol-based recrystallization delivers material with ≥98.1% purity and approximately 92.2% yield [1], suitable for pharmaceutical synthesis and research applications. Attention to critical parameters including solvent selection, controlled cooling rates, and proper isolation techniques ensures reproducible results. This purification methodology supports the production of high-quality this compound for use as a key intermediate in drug development pipelines.
1. Chemical Profile this compound is a pharmaceutical intermediate with the molecular formula C9H9NO3 and CAS number 40187-51-7 [1]. It is described as a white, odorless crystalline powder [1].
Table 1: Physicochemical Properties of this compound [1]
| Property | Specification |
|---|---|
| Appearance | White crystalline powder |
| Molecular Formula | C9H9NO3 |
| Melting Point | 157-160 °C |
| Density | 1.29 g/cm³ |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol); relatively insoluble in water. |
2. Synthetic Protocol: Friedel-Crafts Acylation of Salicylamide
The following detailed methodology is adapted from a patent for synthesizing this compound, which involves a Friedel-Crafts acylation reaction using a unique molten salt system as both the reaction medium and catalyst [2].
Reaction Principle: The synthesis involves the acetylation of salicylamide at the 5-position. The process uses a molten mixture of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) as the reaction medium. This system acts as a Lewis acid catalyst, facilitating the electrophilic substitution reaction [2].
Reaction Setup & Procedure:
The following workflow diagram illustrates the core steps of this synthesis and purification process.
Table 2: Key Reaction Components and Conditions [2]
| Component / Parameter | Specification | Notes / Purpose |
|---|---|---|
| Catalyst System | AlCl₃ / NaCl (1.5:1 mass ratio) | Molten salt acts as both reaction medium and Lewis acid catalyst. |
| Acylating Agent | Acetyl chloride or Acetic anhydride | - |
| Reaction Temperature | 120-130 °C | - |
| Reaction Time | 2-4 hours | - |
| Work-up | Quenching in ice water, acid wash, recrystallization | To isolate and purify the product. |
3. Analytical Methods While specific analytical data for the final product was not detailed in the search results, standard techniques for verification would include:
4. Applications and Intermediate Use this compound is utilized as a key building block in pharmaceutical synthesis. Its structure, featuring both amide and acetyl groups on a salicylate backbone, makes it a versatile intermediate for constructing more complex molecules with potential biological activity [1].
The available information is primarily from a patent and a commercial supplier, which provides a solid foundation for the synthetic method but has limitations.
To deepen your research, I suggest:
1. Introduction 2(3H)-Benzoxazolone and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their capacity to mimic phenol or catechol moieties in a metabolically stable template [1]. The 5-acetyl derivative is a key synthetic intermediate for producing various pharmacologically active compounds, including chalcones evaluated for cytotoxic activity [2]. These synthetic intermediates are typically prepared from commercially available starting materials like 5-acetylsalicylamide [3].
2. Synthetic Routes: A Comparison The search results indicate that 5-acetyl-2(3H)-benzoxazolone can be prepared from this compound via a Hofmann-type rearrangement [2]. The table below summarizes the key features of this method in comparison to a more traditional, less efficient three-step synthesis.
| Feature | Traditional Three-Step Synthesis (Method A) [2] | Hofmann Rearrangement from this compound (Method B) [2] |
|---|---|---|
| Key Starting Material | 2-acetamidophenol | This compound |
| Number of Steps | 3 steps | 2 steps |
| Key Reagent for Cyclization | 1,1'-Carbonyldiimidazole (CDI) | Phenyl iodonium diacetate (C6H5I(OAc)2) |
| Total Yield | ~40% | ~89% |
| Notable Conditions | Requires 8 equivalents of AlCl3 for Friedel-Crafts acylation | Requires only 3 equivalents of AlCl3 for acylation |
| Major Advantage | A known, previously established route | Higher yield, fewer steps, more efficient reagent use |
3. Detailed Protocol: Hofmann Rearrangement of this compound This protocol is adapted from the method described in the search results [2].
3.1. Principle This one-pot conversion involves a Hofmann-type rearrangement, where a hypervalent iodine reagent oxidizes the primary amide (this compound) to an isocyanate intermediate. This isocyanate undergoes spontaneous intramolecular cyclization with the adjacent free phenolic hydroxyl group to form the desired 5-acetyl-2(3H)-benzoxazolone.
3.2. Materials
3.3. Experimental Procedure
3.4. Characterization The structure of the final product should be confirmed using standard analytical techniques:
The following diagram illustrates the experimental workflow from the starting material to the final product, based on the described procedure.
4. Application in Drug Development The 5-acetyl-2(3H)-benzoxazolone synthesized via this protocol serves as a versatile precursor, primarily through its acetyl group, which can undergo Claisen-Schmidt condensation with various aldehydes to form chalcones [2]. These chalcone derivatives have demonstrated significant cytotoxic activity against a panel of human tumor cell lines, including BV-173 (chronic myeloid leukemia), MCF-7, and MDA-MB-231 (breast adenocarcinoma) [2]. The biological activity is concentration-dependent, with some compounds exhibiting IC50 values in the low micromolar range, comparable to or even more potent than cisplatin in specific cell lines [2]. Mechanistic studies indicate that the cytotoxic effect is at least partly mediated by the induction of apoptotic cell death, as evidenced by DNA fragmentation [2].
The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one less carbon atom, via an isocyanate intermediate [1]. This reaction sees continued use in modern organic synthesis and industrial process chemistry for the preparation of valuable amine-containing compounds and heterocycles [2]. One specific application involves the transformation of 5-Acetylsalicylamide (5-acetyl-2-hydroxybenzamide) into 5-acetyl-2(3H)-benzoxazolone [3]. This product is a useful scaffold in medicinal chemistry and drug development. The following notes and protocols provide a detailed guide for researchers to execute this reaction effectively.
A clear understanding of the starting material's properties is crucial for experimental planning and handling.
Here, we detail two methodological approaches for the Hofmann rearrangement: a traditional method and a modern, greener alternative.
This method follows the classical conditions for the rearrangement [1] [6].
Reaction Mechanism: The following diagram illustrates the complete reaction pathway from this compound to the final benzoxazolone product, highlighting the key Hofmann rearrangement step.
Procedure:
This modern protocol offers a safer and more environmentally friendly alternative, as reported in a 2024 study [2].
Principle: This method uses a combination of Oxone (2KHSO₅·KHSO₄·K₂SO₄) and potassium chloride (KCl) to generate N-chloroamide intermediates in situ, which then undergo rearrangement.
Procedure:
The table below summarizes and compares the key features of the two protocols to aid in method selection.
| Feature | Traditional Protocol (Br₂/NaOH) | Green Protocol (Oxone-KCl) |
|---|---|---|
| Oxidizing Agent | Bromine (Br₂) [1] | Oxone-KCl [2] |
| Key Intermediate | N-Bromoamide [1] | N-Chloroamide [2] |
| Byproducts | Organic halide waste | Inorganic K₂SO₄ only [2] |
| Safety Profile | Less favorable (handling of bromine) [1] | More favorable (non-hazardous reagents) [2] |
| "Green" Merit | Low | High [2] |
| Suggested Use Case | Standard lab scale | Preferable, especially for larger scale [2] |
Molecular hybridization is a rational drug design strategy that involves combining two distinct pharmacophores (the active parts of drug molecules) into a single, new molecule [1]. The primary goal is to create a single agent that can act on multiple biological targets simultaneously. This approach can lead to several advantages over conventional single-target drugs or combination therapies, including enhanced efficacy, reduced susceptibility to drug resistance, and potentially fewer side effects [1].
There are two main strategies for designing these hybrids, as illustrated in the diagram below.
This compound (PubChem CID: 198212) is a derivative of salicylamide with an acetyl group at the 5-position [2]. While its direct anticancer activity is not detailed in the search results, its parent scaffold, salicylic acid, is well-known for its biological activities.
A Chinese patent (CN104557604A) details a synthetic method for this compound, using salicylamide as the starting material [3]. The key reaction is a Friedel-Crafts acylation, which introduces the acetyl group.
Synthetic Protocol for this compound (Adapted from CN104557604A) [3]
Recent research demonstrates the hybridization approach using two natural products: Salicylic Acid and Eugenol (a component of clove oil) [4]. This study created hybrids both with and without an amino acid (alanine) linker and evaluated their potential as anticancer agents through computational and experimental methods.
Table 1: Summary of Synthesized Hybrid Molecules and Their Predicted Drug-like Properties [4]
| Hybrid Molecule Type | Structure | Synthetic Yield | Key Computational Findings | Potential Anticancer Target |
|---|
| Non-Linker Hybrid (Eugenyl Salicylate) | [Ester bond] | 59.85% | Meets Lipinski's Rule of Five criteria; favorable ADMET profile. | BAK Pro-apoptotic receptor | | Alanine-Linker Hybrid | [Amide & Ester bonds] | 93.89% | Meets Lipinski's Rule of Five criteria; favorable ADMET profile. | MMP9 enzyme & BAK receptor |
Experimental Protocol for Hybrid Synthesis [4]
The workflow for creating these hybrids, particularly the more complex alanine-linked version, involves multiple steps as shown below.
The molecular hybridization of known bioactive compounds is a powerful and rational strategy in modern anticancer drug discovery [1]. As demonstrated by the salicylic acid-eugenol example, this approach can yield novel compounds with promising multi-target profiles and good predicted drug-like properties [4].
For a researcher aiming to develop a hybrid based on This compound, the path forward would be:
The table below summarizes the key identifiers and physical properties of this compound as reported in the search results [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 40187-51-7 |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Synonyms | 5-Acetyl-2-hydroxybenzamide |
| Melting Point | 220 - 222 °C (literature value) |
| Appearance | White to light yellow powder or crystalline solid |
| Purity (Available) | >98.0% |
The primary synthesis method found involves a Friedel-Crafts acylation of salicylamide, catalyzed by a NaCl-AlCl₃ low melting point molten salt system [2]. This method is noted for its high yield and regioselectivity, producing exclusively the 5-acetyl derivative.
The synthesis proceeds via the following pathway [2]:
Reported Yield: 92.2% [2].
For industrial-scale production, several factors beyond the described laboratory method must be addressed. The table below outlines key considerations and identifies gaps in the available information.
| Scale-Up Factor | Status in Search Results | Considerations for Industrial Production |
|---|---|---|
| Process Safety | Data Gap | Hazard classification indicates skin, eye, and respiratory irritation [1] [4]. A full Hazard and Operability Study (HAZOP) is needed for large-scale handling of materials like acetyl chloride and the molten salt catalyst. |
| Solvent & Waste Management | Partial Data | The lab method uses ethanol for recrystallization [2]. Scale-up requires evaluating solvent recovery, alternative greener solvents, and treatment of aqueous waste streams containing aluminum and chloride salts. |
| Process Optimization & Cost | Data Gap | Catalyst recycling, reaction throughput (kg/L/h), and overall process economics compared to other synthetic routes are not discussed. |
| Quality Control | Partial Data | Purity is confirmed by titration and melting point [4]. A full specification including heavy metals, residual solvents, and more sensitive techniques like HPLC is needed for pharmaceutical use. |
The key application of this compound identified is as a crucial intermediate for the synthesis of 5-acetyl-2(3H)-benzoxazolone, a building block for novel chalcone derivatives with investigated cytotoxic activity [1] [5].
The following diagram illustrates this two-step synthetic pathway, which offers a more efficient route to the benzoxazolone scaffold compared to alternative methods [5]:
This application note summarizes a known laboratory-scale synthesis of this compound via a regioselective Friedel-Crafts acylation. While this protocol provides an excellent starting point for research and development, significant gaps exist in the publicly available information concerning its safe, economical, and environmentally sound implementation on an industrial scale.
Further development would require in-house process chemistry optimization focusing on the critical scale-up factors outlined above. The synthetic utility of the compound is demonstrated by its role as a key intermediate in the preparation of pharmacologically active benzoxazolone derivatives.
The table below summarizes two key synthetic approaches, with one demonstrating a high-yield protocol.
| Method | Key Reagents & Conditions | Reported Yield | Key Factor for High Yield |
|---|---|---|---|
| NaCl-AlCl₃ Molten Salt [1] [2] | Salicylamide, Acetyl chloride, NaCl-AlCl₃ (140°C) | Up to 92.2% [1] | Use of a low-melting-point NaCl-AlCl₃ mixture as a Lewis acid catalyst and solvent [1]. |
| Traditional Friedel-Crafts [3] | Salicylamide, Acetyl chloride, AlCl₃ | Not specified (implied lower yield) | Use of 8 equivalents of AlCl₃ is less efficient compared to the 3 equivalents used in an alternative route [3]. |
For the high-yield method (NaCl-AlCl₃ Molten Salt system), the detailed procedure is as follows [1] [2]:
This workflow can be visualized as follows:
Here are answers to frequently asked questions that can help diagnose and resolve low yield problems:
Q: Why is the formation of byproducts or diacetylated compounds a concern?
Q: How does the catalyst system affect my yield?
Q: What happens during the quenching and workup that can impact yield?
Q: Are there any application notes that suggest a more efficient synthetic route?
Based on the gathered information, here are the most critical steps to improve your yield:
The table below summarizes the key issues that prevent salicylamide from undergoing direct Friedel-Crafts acylation.
| Issue | Explanation & Chemical Principle |
|---|---|
| Strong Catalyst Deactivation | The phenolic hydroxyl group (-OH) acts as a strong Lewis base, forming a stable, unreactive complex with the Lewis acid catalyst (e.g., AlCl(_3)), deactivating it. [1] [2] |
| Ring Deactivation | The amide group (-CONH(_2)) is a strong electron-withdrawing group, reducing electron density on the aromatic ring, making it insufficiently nucleophilic for electrophilic attack. [2] [3] |
| Competing O-Acylation | The phenolic -OH group can be acylated more readily than the aromatic ring, leading to ester byproducts and consuming the acylating agent. [1] |
The most reliable workaround is to protect the problematic phenolic -OH group before attempting the acylation. The following workflow outlines this strategy.
Protection of the Phenolic -OH Group (Methylation)
Friedel-Crafts Acylation of the Protected Intermediate
Deprotection to Regenerate the Phenol
Can I use a different Lewis acid catalyst to avoid protection? While milder catalysts exist, the core problem is the electron-withdrawing amide group deactivating the ring. Protection is the most robust strategy to overcome both major obstacles. [7]
Why not protect the amide group instead? The amide group is the primary cause of ring deactivation. Protecting the phenol addresses the catalyst poisoning issue and leaves a more electron-rich aromatic ring (from the methoxy group), facilitating the acylation.
What are key setup tips for successful Friedel-Crafts acylation? Always ensure strictly anhydrous conditions and use glassware dried in an oven. The Lewis acid catalyst and solvent must be moisture-free. Using a stoichiometric or excess amount of AlCl(_3) relative to the acylating agent is often necessary. [2] [6]
The table below summarizes the two main alternative catalyst systems identified for the Friedel-Crafts acylation of salicylamide to 5-Acetylsalicylamide.
| Catalyst System | Type | Key Features & Advantages | Acylating Agent | Reported Yield |
|---|---|---|---|---|
| Ionic Liquids [1] | Dual catalyst and solvent | Recyclable, acts as both catalyst and solvent, reducing waste. | Acetyl chloride [2] | Not specified |
| NaCl-AlCl₃ Molten Salt [3] | Lewis acidic molten salt | Low melting point, simple post-processing, recyclable. | Acetyl chloride [3] | 92.2% [4] |
Here are detailed experimental protocols for the two alternative catalytic systems.
This method is detailed in a patent and involves creating a molten salt system to conduct the acylation [3].
According to research literature, certain Lewis acidic ionic liquids can act as both the catalyst and solvent for this reaction, providing a recyclable and greener alternative [1].
The following diagram illustrates the logical workflow for selecting and implementing an alternative synthesis method, from catalyst choice to final purification.
Q1: What are the main advantages of using these alternative catalysts? The primary advantages are reduced environmental impact and potential for catalyst recycling, especially with ionic liquids [1]. The NaCl-AlCl₃ system provides a non-traditional reaction medium that can be simpler to handle post-reaction compared to traditional Lewis acids dissolved in volatile organic solvents [3].
Q2: My reaction yield is low. What could be the issue?
Q3: How can I improve the purity of my final product? The recrystallization step is critical. Ensure you use an appropriate solvent like ethanol and follow the heating and cooling rates carefully. Using a minimal amount of hot solvent to dissolve the crude product helps achieve a good recovery of pure crystals [3].
Q4: Are there any specific safety precautions for these methods? Yes. Both methods involve moisture-sensitive reagents and produce hydrogen chloride (HCl) gas.
The synthesis of 5-Acetylsalicylamide often involves a Friedel-Crafts acylation reaction, where salicylamide is reacted with acetyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃) [1] [2] [3].
The primary waste management challenge arises because AlCl₃ is typically used in stoichiometric or greater amounts, and it is hydrolyzed and neutralized after the reaction, generating a large volume of aqueous waste containing aluminum salts [1].
A key strategy to reduce waste is to use a low melting point NaCl-AlCl₃ mixed molten salt system [1]. This method allows for the recycling of the catalyst system, significantly cutting down on the amount of fresh AlCl₃ needed per reaction and reducing the aqueous waste generated.
The table below summarizes the key aspects of this method for easy comparison:
| Aspect | Specification / Procedure |
|---|---|
| Reaction Setup | 100 mL three-neck flask with mechanical stirrer, condenser (with HCl scrubber), thermometer, and dropping funnel, placed in a constant temperature oil bath [1]. |
| Molten Salt Preparation | Anhydrous AlCl₃ (0.0648 mol, ~8.64 g) and NaCl (0.0648 mol, ~3.79 g) are heated to 140°C with stirring until completely melted (approx. 25 mins) [1]. |
| Acylation Reaction | Salicylamide (0.036 mol, ~5.00 g) is added to the molten salt, followed by dropwise addition of acetyl chloride (0.0432 mol, ~3.39 g) over 10 mins. Reaction continues at 140°C for 0.5 hours [1]. |
| Work-up & Isolation | After reaction, the mixture is slowly quenched into 60 mL of acidic ice-water (1 mL conc. HCl + 59 mL water). The solid product is filtered, washed with hot water (80°C), and dried [1]. |
| Key Waste Reduction | Catalyst system in the mother liquor can potentially be recovered and reused after the product is filtered, minimizing fresh AlCl₃ consumption [1]. |
This process can achieve a yield of 92.2% with a high product purity (≥98.1%) [1]. The following diagram illustrates the core workflow and the point of waste minimization.
Here are solutions to some frequently encountered problems:
Low Product Yield
Poor Product Purity or Color
Handling and Reactivity of Aluminum Chloride
Despite minimization efforts, some aluminum chloride waste will require disposal. The neutralization of AlCl₃ is highly exothermic and can be violent if not controlled.
| Property | Value | Source / Context |
|---|---|---|
| Molecular Formula | C₉H₉NO₃ | [1] [2] [3] |
| Molecular Weight | 179.17 g/mol | [2] [3] |
| Melting Point | 220-222 °C | [3] |
| Experimental LogP | 0.905 | [2] |
| Predicted pKa | 6.57 ± 0.18 | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
While a direct guide for purification solvent selection was not found, one search result details a synthetic method that includes a recrystallization step, which is highly relevant [4]. The following workflow outlines the key stages from synthesis to purification of this compound.
Here is the detailed methodology corresponding to the key recrystallization step (E) in the workflow:
Here are answers to some anticipated frequently asked questions, based on the information gathered.
What solvent is recommended for the recrystallization of this compound? Based on a patented synthetic method, ethanol has been successfully used as a recrystallization solvent to obtain a pure white solid with a high yield (92.2%) [4].
What are the solubility properties of this compound? Available commercial data indicates that this compound is slightly soluble in DMSO and Methanol [3]. This information is valuable for considering alternative solvents for dissolution before analysis or further reactions.
Is there an HPLC method for analyzing this compound? Yes, a reverse-phase (RP) HPLC method has been reported. The separation uses a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for MS-compatible applications) [2].
The table below summarizes the optimized reaction conditions for the synthesis of 5-Acetylsalicylamide from salicylamide via a Friedel-Crafts acylation, using a NaCl-AlCl₃ low-melting-point molten salt system [1] [2].
| Parameter | Specification |
|---|---|
| Chemical Reaction | Friedel-Crafts Acylation of salicylamide with acetyl chloride [1] [2] |
| Catalyst System | NaCl-AlCl₃ low-melting-point molten salt [1] [2] |
| Reaction Temperature | 140 °C [1] [2] |
| Reaction Time | 0.5 hours (30 minutes) [1] [2] |
| Molar Ratio | Salicylamide : Acetyl Chloride : AlCl₃ : NaCl = 0.036 mol : 0.0432 mol : 0.0648 mol : 0.0648 mol [2] |
| Reported Yield | 92.2% [2] |
Detailed Experimental Procedure [1] [2]:
Here are solutions to common problems that may arise during synthesis, based on general principles of optimizing reaction conditions [3] [4].
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low Product Yield | Suboptimal temperature; Catalyst deactivation/inefficiency; Incorrect reagent ratios [3]. | Verify heater/thermometer calibration; Ensure catalyst (anhydrous AlCl₃) is fresh/stored properly; Precisely control reagent addition per protocol [3] [1]. |
| Formation of By-products | Overheating; Excessive reaction time; Improper quenching [3]. | Strictly adhere to 140°C and 30 min reaction time; Ensure rapid, efficient quenching with acidic ice-water [1]. |
| Reaction Not Initiating | Inadequate activation of catalyst system; Moisture contamination [3]. | Confirm NaCl-AlCl₃ mixture is fully molten before adding substrates; Use rigorously dried glassware and reagents [1]. |
For further process refinement, consider these advanced methodologies:
The following workflow outlines the optimization process integrating these advanced techniques:
Acetyl chloride is a highly reactive acetylating agent that is extremely moisture-sensitive, reacting violently with water. Understanding its properties is the first step to safe handling.
Table 1: Physical and Chemical Properties [1] [2] [3]
| Property | Value / Description |
|---|---|
| Molecular Formula | C2H3ClO / CH3COCl [2] [3] |
| Appearance | Colorless, fuming liquid [1] [2] |
| Odor | Pungent, sharp [1] [4] |
| Boiling Point | 52 °C (126 °F) [1] [2] |
| Density | 1.104 g/mL at 25°C [2] [4] |
| Flash Point | 4 °C (39 °F) - Highly Flammable [2] [5] [3] |
| Water Reactivity | Reacts violently, decomposing into acetic acid and hydrogen chloride gas [1] [2] [5] |
Table 2: Key Hazard Classifications [5] [3]
| Hazard | GHS Signal Word & Statements |
|---|---|
| Flammability | Danger - H225: Highly flammable liquid and vapour [5] [3]. |
| Corrosivity | Danger - H314: Causes severe skin burns and eye damage [5] [3]. |
| Health Effects | H335: May cause respiratory irritation [5]. |
The "white fumes" are a visible sign of hydrolysis. Upon contact with atmospheric moisture, acetyl chloride reacts violently, generating a corrosive mist of hydrogen chloride (HCl) and acetic acid [2] [4]. This indicates a release of hazardous vapor.
The paramount consideration is excluding moisture. Keep containers tightly sealed in a cool, well-ventilated place, and store under an inert atmosphere if possible [1] [5] [3]. Its high flammability also requires keeping it away from heat and ignition sources [5].
Spill Response:
Fire Fighting:
First Aid:
The diagram below visualizes the critical reaction with water and the core principles for safe handling.
The synthesis of 5-Acetylsalicylamide is typically achieved through a Friedel-Crafts acylation of salicylamide, using acetyl chloride and a catalyst system of anhydrous aluminum chloride and sodium chloride (NaCl-AlCl3) [1] [2]. The purity of the final product is heavily dependent on the subsequent purification steps.
The following workflow outlines the key stages from the initial reaction to the final purified product, with recrystallization being the critical step for purity improvement.
Workflow for the Purification of this compound
The most cited method for purity improvement is recrystallization from ethanol [1] [2]. Here is the detailed protocol:
Here are some common issues and solutions presented in a question-and-answer format.
Q: The crystals are not forming, or the product is oily. How can I fix this?
Q: How can I remove colored impurities from my product?
For your reference, the table below summarizes key physical properties of pure this compound that can be used to assess purity.
| Property | Specification for Pure Compound | Citation |
|---|---|---|
| Melting Point | 220 - 222 °C | [4] [2] |
| Molecular Formula | C(_9)H(_9)NO(_3) | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
Nitrobenzene is a hazardous material requiring careful handling. Key health risks from exposure include [1]:
Finding a safer alternative requires a systematic, case-by-case approach. The following workflow outlines the key decision points in the solvent substitution process.
Guiding Principles for Substitution
The table below lists solvents generally considered greener than nitrobenzene. Thorough validation for your specific application is essential.
| Solvent | Key Properties & Potential Use Cases | Greenness & Safety Advantages |
|---|---|---|
| Ethanol [2] | Polar, versatile; potential for RP-HPLC, extractions, recrystallization. Lower toxicity, biodegradable, lower disposal cost, widely available. | |
| Ethyl Acetate [3] | Medium polarity; successfully replaced DCM for extraction in teaching labs. Less toxic, good environmental profile. | |
| MTBE [3] | Low water solubility; effective for specific extractions (e.g., wintergreen oil). Less toxic than many chlorinated solvents. | |
| Others (e.g., Acetone, n-Propanol, Ionic Liquids) [2] | Varying polarities; useful in different contexts like chromatography or as reaction media. Generally better EHS profiles than nitrobenzene. |
Q1: Why is simply finding a "drop-in" replacement for nitrobenzene so difficult? The properties of a solvent (polarity, boiling point, miscibility) are deeply integrated into the experimental workflow. Changing the solvent can affect reaction rates, extraction efficiency, purification, and analytical detection. A substitute that works for one reaction may not work for another, necessitating re-optimization of the entire protocol [4] [3].
Q2: Nitrobenzene has a high boiling point. What if I need a high-temperature reaction medium? This is a common challenge. While nitrobenzene boils at 210.9°C, making it useful for high-temperature reactions [4], safer high-boiling-point alternatives must be evaluated case-by-case. You would need to screen other thermally stable solvents that are inert under your specific reaction conditions, prioritizing those with better safety profiles from solvent selection guides.
Q3: Where can I find structured tools to help with solvent selection? Consult Solvent Selection Guides (SSGs) developed by pharmaceutical industry companies and research institutions [2]. These guides provide rankings based on environmental, health, and safety metrics. The NEMI label and Analytical Eco-Scale are also useful tools for quantitatively assessing the greenness of an analytical method [2].
What is a typical ionic liquid catalyst used for in this synthesis? Lewis acidic ionic liquids, such as those based on imidazolium cations (e.g., BMIMCl) combined with metal chlorides (e.g., SnCl₂, ZnCl₂, AlCl₃), are commonly employed as dual catalysts and solvents for the Friedel-Crafts acylation of salicylamide to 5-Acetylsalicylamide [1] [2] [3].
My catalyst activity is dropping. What could be the cause? Catalyst deactivation is a common challenge. Primary causes include:
How can I recover and reuse my ionic liquid catalyst? A common laboratory-scale method involves liquid-liquid separation followed by washing:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Product Yield | Catalyst deactivation, incorrect stoichiometry, suboptimal temperature | Confirm catalyst integrity (e.g., by NMR), verify reagent purity and molar ratios, ensure reaction temperature is within optimal range [1] [3]. |
| Poor Catalyst Recovery | Formation of emulsions, excessive dilution | Try different solvents for extraction; use minimal solvent volume; allow more time for phase separation [3]. |
| Decreasing Activity Over Cycles | Leaching of active metal species, hydrolysis, fouling | Avoid moisture; use anhydrous solvents; analyze spent catalyst (e.g., ICP-MS for metal content) to diagnose leaching [4]. |
| Formation of Impurities | Over-acylation, oxidation, or hydrolysis of product | Monitor reaction time to prevent over-reaction; use inert atmosphere (e.g., N₂ or Ar) to prevent oxidation; ensure equipment is moisture-free [3]. |
The table below summarizes data from research on different ionic liquid systems, which can help in selecting and benchmarking catalysts.
| Ionic Liquid Catalyst | Key Application | Performance & Recycling Notes |
|---|---|---|
| ChCl:SnCl₂ (1:2) [4] | Synthesis of Polybutylene Succinate (PBS) | Achieved high molecular weight polymer; hydrolytic stability allows performance at lower temperatures (200°C). |
| ZnO-NPs/NBu₄Cl [5] | Depolymerization of Polycarbonate | A bifunctional system; ZnO nanoparticles recovered by centrifugation/filtration and reused 5 times without significant activity loss. |
| [BMIM]Cl–nAlCl₃ [3] | Friedel-Crafts Acylation (General) | Common Lewis acid system; recovery via separation from organic phase and washing. |
This protocol is adapted from literature procedures [1] [3].
Materials:
Procedure:
The following diagram illustrates the core process for recovering and reusing the ionic liquid catalyst after the synthesis reaction.
The table below summarizes the key chemical and application differences between Salicylamide and 5-Acetylsalicylamide:
| Property | Salicylamide | This compound |
|---|---|---|
| CAS Number | 65-45-2 [1] [2] | 40187-51-7 [3] [4] [5] |
| Molecular Formula | C₇H₇NO₂ [1] [2] | C₉H₉NO₃ [3] [5] |
| Molecular Weight | 137.14 g/mol [1] [2] | 179.17 g/mol [4] [5] |
| Melting Point | 140-144 °C [2] | 220-222 °C [3] [5] |
| Chemical Structure | ||
| Primary Applications | Analgesic, antipyretic agent [1] [6]; Inhibitor of UDP-glucuronosyltransferase [2] | Chemical synthesis reagent [3] [4] |
Salicylamide is a well-established pharmaceutical compound with analgesic (pain-relieving) and antipyretic (fever-reducing) properties, and its medicinal uses are similar to those of aspirin [1] [7] [6]. It has been used in over-the-counter pain remedies, sometimes in combination with aspirin and caffeine [1] [6].
In contrast, the search results do not describe this compound as a direct-acting drug. Its primary documented use is as a chemical reagent or synthetic intermediate in organic and medicinal chemistry research [3] [4].
The synthesis of this compound from salicylamide is a key experimental protocol, detailed in a patent and other chemical sources [3] [4] [8]. The following diagram outlines the core synthesis workflow:
This synthesis is a Friedel-Crafts acylation, where the NaCl-AlCl₃ mixture acts as a Lewis acidic molten salt catalyst to facilitate the addition of an acetyl group to the salicylamide molecule [8].
Due to the limited direct biological data for this compound, the following approaches may be helpful for further research:
| Method | Catalyst System | Solvent | Temperature | Reaction Time | Yield | Key Advantages/Disadvantages |
|---|
| NaCl-AlCl3 Molten Salt [1] [2] | NaCl-AlCl3 (neat) | None (molten salt acts as solvent) | 140 °C | 0.5 hours | 92.2% [1] | Adv: High yield, no separate solvent. Disadv: High temperature, stoichiometric AlCl3 waste. | | Ionic Liquid ([BMIM]Cl-2AlCl3) [3] | [BMIM]Cl-2AlCl3 (neat) | None (ionic liquid acts as catalyst and solvent) | 30 °C | 3 hours | 81.3% [3] | Adv: Mild conditions, recyclable catalyst, replaces toxic solvents. Disadv: Catalyst preparation required, moisture-sensitive. | | Ionic Liquid ([BPy]Cl-2AlCl3) [3] | [BPy]Cl-2AlCl3 (neat) | None (ionic liquid acts as catalyst and solvent) | 30 °C | 3 hours | 89.2% [3] | Adv: Higher yield than [BMIM]Cl, mild conditions. Disadv: Catalyst preparation required. | | Catalytic FeCl3 in Propylene Carbonate [4] | FeCl3 (5 mol%) | Propylene Carbonate | 80 °C | 8 hours | >80% (for model substrate) [4] | Adv: Low catalyst loading, green solvent. Disadv: Yield for this compound not specified (method validated on other arenes). |
This one-pot method uses a molten salt mixture as both catalyst and reaction medium.
This method uses a Lewis acidic ionic liquid as a dual catalyst and solvent.
The following diagram illustrates the general workflow for the synthesis, which is common to the protocols above.
The table below summarizes the key parameters for the two primary synthesis methods, allowing for a direct, objective comparison.
| Feature | Traditional Synthesis (NaCl-AlCl₃ Molten Salt) | Ionic Liquid Synthesis |
|---|---|---|
| Catalyst System | NaCl-AlCl₃ low-melting-point mixed molten salt [1] | Lewis acidic ionic liquid (e.g., [BMIM]Cl–nMClₓ) [2] [3] |
| Reaction Temperature | 140 °C [1] | Information not specified in search results |
| Reaction Time | 0.5 hours [1] | Information not specified in search results |
| Reported Yield | 92.2% [1] | Information not specified in search results |
| Catalyst & Solvent Role | Catalyst only; requires separate solvent for reaction work-up [1] | Dual function as both catalyst and solvent [2] |
| Catalyst Recycling | Not mentioned; likely not reusable [1] | Yes; the ionic liquid catalyst can be recycled and reused [2] [3] |
| AlCl₃ Equivalents | Used in significant quantity as part of the molten salt [1] | Reduced requirement (3 equivalents vs. 8 in an alternative route) [3] |
| Key Advantages | High yield; well-established procedure [1] | Recyclable catalyst; reduced waste; potential for greener profile [2] [3] |
For researchers seeking to replicate these methods, here are the detailed experimental workflows.
This method involves creating a molten salt system to catalyze the Friedel-Crafts acylation.
This method uses ionic liquids that act as both the reaction medium and the catalyst.
This compound is not merely a final product but a valuable synthetic intermediate. Its primary application, as illustrated below, is in the synthesis of 5-acetyl-2(3H)-benzoxazolone, a key scaffold for developing compounds with cytotoxic activity [4] [3].
The choice between them depends on the specific goals of the research or production, weighing the need for a simple, high-yield protocol against the benefits of a potentially greener and more reusable catalytic system.
The melting point of this compound from two commercial sources is consistently reported as 220-222 °C [1] [2]. This value represents a standard specification for the compound rather than experimental results from different batches.
| Chemical Name | CAS Number | Documented Melting Point | Source |
|---|---|---|---|
| This compound | 40187-51-7 | 220-222 °C [1] | Sigma-Aldrich |
| This compound | 40187-51-7 | 220-222 °C [2] | Thermo Scientific (via Fisher Scientific) |
The patent (CN104557604A) provides a detailed synthetic method for this compound via a Friedel-Crafts acylation reaction [3]. The following workflow outlines the key stages of the synthesis.
Step-by-Step Experimental Procedure [3]:
To conduct a melting point comparison for batch quality control, you can use the documented value as a reference and follow a systematic assessment process.
Key Parameters to Investigate for Batch Variability (based on the synthesis protocol) [3]:
The table below summarizes the core differences in biological activity and mechanism between non-acetylated and acetylated salicylamide derivatives.
| Feature | Non-Acetylated Salicylamides | Acetylated Salicylates (e.g., Aspirin) |
|---|---|---|
| Primary Known Activities | Broad-spectrum antiviral, antimicrobial [1] [2] | Anti-inflammatory, analgesic, antipyretic [3] |
| Representative Compounds | Niclosamide, Nitazoxanide, Salicylanilide derivatives [1] [2] | Acetylsalicylic Acid (Aspirin), Acetylated salicylates [3] |
| Exemplary Mechanisms | - Uncouples mitochondrial phosphorylation (Niclosamide) [1]
The table below provides a summary of experimental results for specific non-acetylated salicylamide derivatives.
| Compound | Activity Against | Experimental Model / Measure | Result / EC50/MIC |
|---|---|---|---|
| Niclosamide | SARS-CoV-2 | In vitro / EC50 | 0.28 µM [1] |
| SARS-CoV | In vitro / EC50 | < 0.1 µM [1] | |
| MERS-CoV | In vitro / Viral replication suppression | ~1000-fold at 10 µM [1] | |
| Nitazoxanide (and Tizoxanide) | MERS-CoV, SARS-CoV-2 | In vitro / EC50 | ~3 µM [1] |
| Compound 3f [2] | Staphylococcus aureus | In vitro / MIC | 60.03 µmol/L [2] |
| Mycobacterium marinum | In vitro / MIC | 60.40 µmol/L [2] | |
| Mycobacterium kansasii | In vitro / MIC | 1.58 µmol/L [2] | |
| Compound 3g [2] | Clostridium perfringens | In vitro / MIC | 60.03 µmol/L [2] |
| Bacillus cereus | In vitro / MIC | 0.09 µmol/L [2] |
For the key activities mentioned, here are the methodologies derived from the search results.
This protocol is typical for evaluating anti-coronavirus activity.
This standard broth microdilution method determines the Minimum Inhibitory Concentration (MIC).
The diagram below illustrates the multi-targeted antiviral mechanisms of non-acetylated salicylamide derivatives like Niclosamide and Nitazoxanide, as identified in research.
Multi-Targeted Antiviral Action of Salicylamides
The distinct profiles of these compound classes highlight different research and development paths.
Future work on salicylamide derivatives involves creating new analogs with improved drug-like properties and elucidating their molecular targets with greater precision.
The table below summarizes the basic identifying information and properties of 5-Acetylsalicylamide (CAS No. 40187-51-7) [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 40187-51-7 [3] [1] |
| Molecular Formula | C9H9NO3 [3] [1] |
| Molecular Weight | 179.17 g/mol [3] [1] |
| Melting Point | 220-222 °C (lit.) [1] [2] |
| Density | 1.2822 (rough estimate) [1] |
| pKa | 6.57 ± 0.18 (Predicted) [1] |
| Form | White to Light Brown solid [1] |
| SMILES | C(N)(=O)C1=CC(C(C)=O)=CC=C1O [3] [1] |
| InChI Key | LWAQTCWTCCNHJR-UHFFFAOYSA-N [3] [1] |
The available spectroscopic information is currently restricted to a reference to a 1H NMR spectrum and a mass spectrum [3].
The following method describes the synthesis of this compound, which could serve as a reference for sample preparation prior to characterization [4].
This synthesis workflow can be visualized in the following diagram:
The search results lack the detailed, multi-technique spectroscopic data required for a comprehensive comparison guide. The following workflow outlines the recommended steps to build a complete data set.
The tables below summarize key information about Doxorubicin and provide an example from a recent study comparing a natural compound, Myricetin, with standard chemotherapeutics.
Table 1: Doxorubicin at a Glance
| Aspect | Details |
|---|---|
| Drug Class | Anthracycline antibiotic, Topoisomerase II inhibitor [1]. |
| Primary Mechanisms | 1. DNA intercalation and topoisomerase II inhibition, causing DNA damage [1]. 2. Generation of reactive oxygen species (ROS), leading to cellular damage [1]. | | Commonly Used Formulations | Free doxorubicin (as a solution), Liposomal doxorubicin (e.g., Doxil, Myocet) [2] [3] [4]. | | Clinical Indications | Used for a wide range of cancers, including breast cancer, leukemias, lymphomas, ovarian cancer, and sarcomas [1] [5]. | | Common Clinical Dosage (Adult, Breast Cancer) | As a single agent: 60-75 mg/m² IV every 21 days [5]. In combination therapy: 40-75 mg/m² IV every 21-28 days [5]. | | Key Considerations | Cumulative dose-dependent cardiotoxicity; lifetime cumulative doses above 550 mg/m² are associated with a significantly increased risk of cardiomyopathy [5] [3]. |
Table 2: Example Comparison Model: Myricetin vs. Conventional Chemotherapeutics This table summarizes a 2025 in vitro study, demonstrating how a natural compound was compared to Doxorubicin and Cisplatin [6].
| Compound | Cytotoxic Activity (IC₅₀) & Selectivity | Key Experimental Findings |
|---|
| Myricetin | HeLa cells (Cervical cancer): 22.70 μg/mL T47D cells (Breast cancer): 51.43 μg/mL Vero cells (Normal): 1445.2 μg/mL Selectivity Index (SI) for HeLa: 63.64 [6] | Exhibited high cytotoxic activity against cancer cells with significantly lower toxicity to normal cells, indicating a favorable safety profile [6]. | | Doxorubicin | Vero cells (Normal): 13.76 μg/mL [6] | Showed considerable toxicity to normal cells (low CC₅₀ on Vero cells) in this assay [6]. | | Cisplatin | Vero cells (Normal): 6.53 μg/mL [6] | Demonstrated high toxicity to normal cells (lowest CC₅₀ on Vero cells) in this assay [6]. |
The methodologies cited in the search results are standard for evaluating anticancer activity. Here are the details for key experiments:
The following diagram illustrates the logical workflow for conducting a comparative evaluation of anticancer compounds, based on the methodologies described in the search results:
Irritant